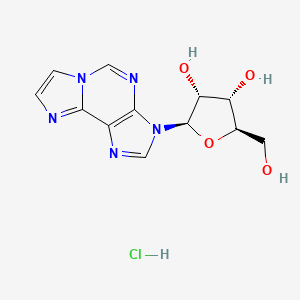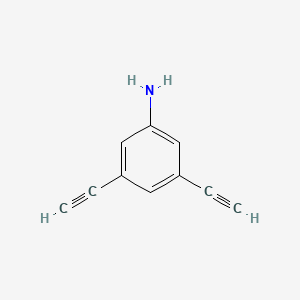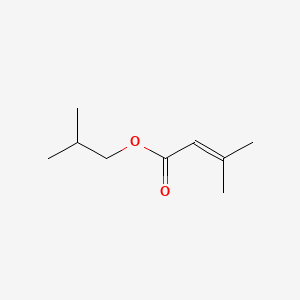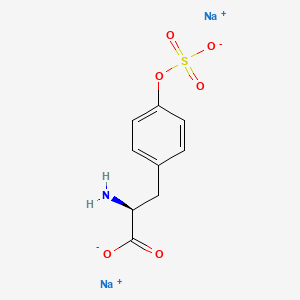
disodium;(2S)-2-amino-3-(4-sulfonatooxyphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;(2S)-2-amino-3-(4-sulfonatooxyphenyl)propanoate is a chemical compound known for its unique structural properties and diverse applications in scientific research. This compound is characterized by the presence of a sulfonate group attached to a phenyl ring, which is further connected to an amino acid backbone. The disodium salt form enhances its solubility in water, making it suitable for various experimental and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(2S)-2-amino-3-(4-sulfonatooxyphenyl)propanoate typically involves the sulfonation of a phenylalanine derivative. The process begins with the protection of the amino group, followed by the introduction of the sulfonate group through a sulfonation reaction. The final step involves deprotection and neutralization to obtain the disodium salt form. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over reaction parameters such as temperature, pH, and reagent concentrations. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;(2S)-2-amino-3-(4-sulfonatooxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonate group, yielding a phenylalanine derivative.
Substitution: The sulfonate group can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and high yield.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced phenylalanine derivatives, and substituted phenylalanine compounds. These products have diverse applications in chemical synthesis and research.
Wissenschaftliche Forschungsanwendungen
Disodium;(2S)-2-amino-3-(4-sulfonatooxyphenyl)propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.
Biology: Employed in studies of enzyme kinetics and protein interactions due to its structural similarity to natural amino acids.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of disodium;(2S)-2-amino-3-(4-sulfonatooxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonate group enhances its binding affinity to these targets, leading to modulation of their activity. The compound can influence various biochemical pathways, including signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Disodium;(2S)-2-amino-3-(4-sulfonatooxyphenyl)propanoate can be compared with other similar compounds, such as:
Ferulic Acid 4-O-Sulfate Disodium Salt: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Disodium 3-[3-methoxy-4-(sulfonatooxy)phenyl]propanoate: Shares the sulfonate group but differs in the substitution pattern on the phenyl ring.
Disodium (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[4-(sulfonatooxy)phenyl]propanoate: Contains additional protective groups, making it suitable for specific synthetic applications.
The uniqueness of this compound lies in its combination of structural features and functional groups, which confer specific reactivity and binding properties.
Eigenschaften
Molekularformel |
C9H9NNa2O6S |
|---|---|
Molekulargewicht |
305.22 g/mol |
IUPAC-Name |
disodium;(2S)-2-amino-3-(4-sulfonatooxyphenyl)propanoate |
InChI |
InChI=1S/C9H11NO6S.2Na/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15;;/h1-4,8H,5,10H2,(H,11,12)(H,13,14,15);;/q;2*+1/p-2/t8-;;/m0../s1 |
InChI-Schlüssel |
QNVJDLVNSWUBSI-JZGIKJSDSA-L |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)[O-])N)OS(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)[O-])N)OS(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


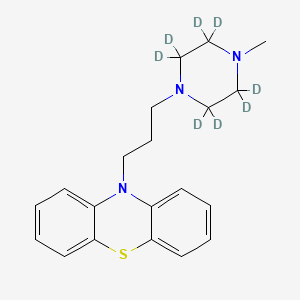
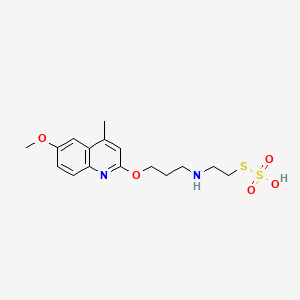

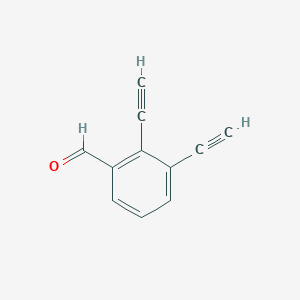

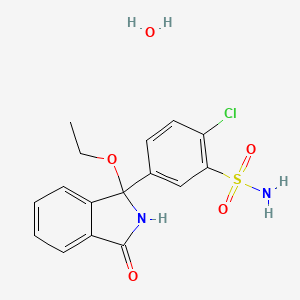
![1-[2-(Benzyloxy)-5-bromophenyl]adamantane](/img/structure/B13828873.png)
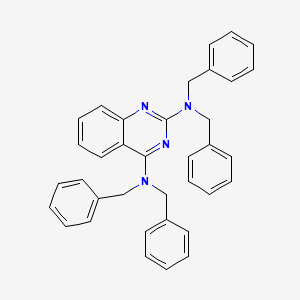
![6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid HCl](/img/structure/B13828900.png)
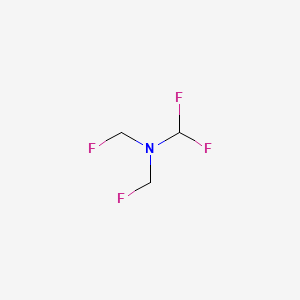
![(3S)-4-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid](/img/structure/B13828911.png)
